![molecular formula C18H29NO2 B5128557 1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
1-[6-(4-methoxyphenoxy)hexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(4-methoxyphenoxy)hexyl]piperidine, also known as MHP, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. MHP is a piperidine derivative that has been found to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases and disorders.
Mécanisme D'action
1-[6-(4-methoxyphenoxy)hexyl]piperidine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the ability to increase acetylcholine levels in the brain, improve cognitive function and memory, and protect against oxidative stress. This compound has also been found to have anti-inflammatory effects, which may help to reduce inflammation in the brain and prevent or slow the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[6-(4-methoxyphenoxy)hexyl]piperidine in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases and disorders. However, one limitation is that more research is needed to fully understand the safety and efficacy of this compound, as well as its potential side effects.
Orientations Futures
There are a number of future directions for research on 1-[6-(4-methoxyphenoxy)hexyl]piperidine, including further studies on its safety and efficacy, as well as its potential use in the treatment of other diseases and disorders. Additionally, research could focus on developing new and more efficient methods for synthesizing this compound, as well as identifying potential drug targets and developing new therapeutic applications. Overall, this compound is a promising compound with a wide range of potential applications in the field of medicine and neuroscience.
Méthodes De Synthèse
1-[6-(4-methoxyphenoxy)hexyl]piperidine can be synthesized using a variety of methods, including the reaction of 4-methoxyphenol with 1-bromo-6-chlorohexane, followed by the reaction of the resulting product with piperidine. Other methods include the reaction of 4-methoxyphenol with 1-bromo-6-iodohexane, followed by the reaction of the resulting product with piperidine.
Applications De Recherche Scientifique
1-[6-(4-methoxyphenoxy)hexyl]piperidine has been found to have potential therapeutic applications in the treatment of various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and depression. Studies have shown that this compound has neuroprotective effects, which may help to prevent or slow the progression of these diseases.
Propriétés
IUPAC Name |
1-[6-(4-methoxyphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-20-17-9-11-18(12-10-17)21-16-8-3-2-5-13-19-14-6-4-7-15-19/h9-12H,2-8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNMNDIZPWWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane](/img/structure/B5128476.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(3,4-dimethylbenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5128484.png)
![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)
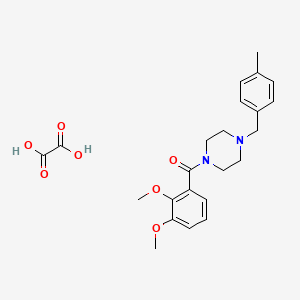
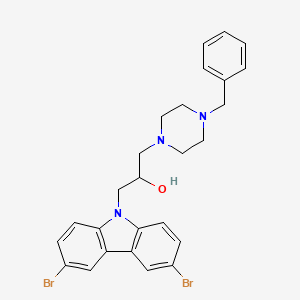
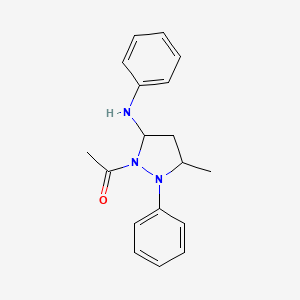
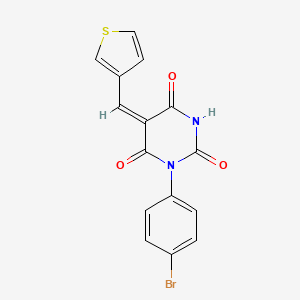
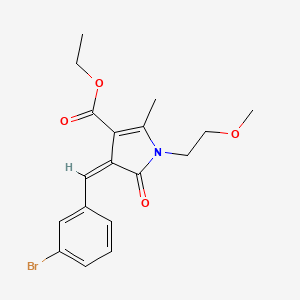
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)